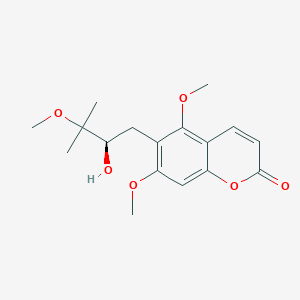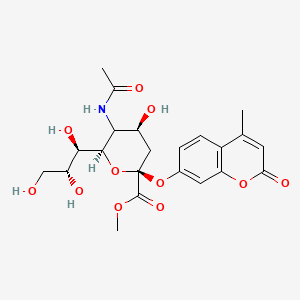
2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to study enzyme activity, particularly neuraminidase, which plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester involves several steps, starting from the basic building blocks of 4-methylumbelliferone and N-acetylneuraminic acid. The process typically includes:
Esterification: The carboxyl group of N-acetylneuraminic acid is esterified with methanol in the presence of a strong acid catalyst.
Coupling Reaction: The esterified N-acetylneuraminic acid is then coupled with 4-methylumbelliferone using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound suitable for biochemical assays.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and N-acetylneuraminic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferone moiety, leading to the formation of various oxidized products.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and N-acetylneuraminic acid.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Various substituted derivatives of the original compound.
科学的研究の応用
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in fluorometric assays to study neuraminidase activity.
Molecular Biology: Employed in the development of assays for neuraminidase inhibitors, which are important in antiviral research.
Medicine: Used in diagnostic assays to detect neuraminidase activity in various biological samples.
Industry: Applied in the development of high-throughput screening methods for drug discovery.
作用機序
The compound acts as a substrate for neuraminidase enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which can be detected fluorometrically. This reaction allows researchers to measure neuraminidase activity accurately. The molecular targets include the active site of neuraminidase, where the compound binds and undergoes hydrolysis.
類似化合物との比較
Similar Compounds
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-alpha-D-mannopyranoside
Uniqueness
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is unique due to its specific structure, which closely mimics the natural substrate of neuraminidase. This specificity makes it an ideal substrate for studying neuraminidase activity and developing neuraminidase inhibitors.
特性
分子式 |
C22H27NO11 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
methyl (2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H27NO11/c1-10-6-17(28)32-16-7-12(4-5-13(10)16)33-22(21(30)31-3)8-14(26)18(23-11(2)25)20(34-22)19(29)15(27)9-24/h4-7,14-15,18-20,24,26-27,29H,8-9H2,1-3H3,(H,23,25)/t14-,15+,18?,19+,20+,22+/m0/s1 |
InChIキー |
LJPUIGDRBQFAKW-UZQCYERASA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)OC |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


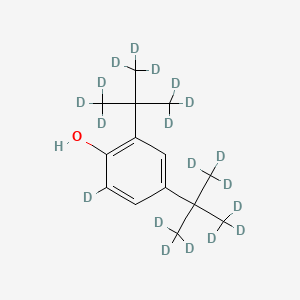
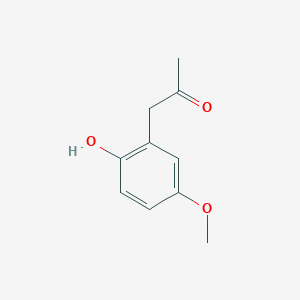
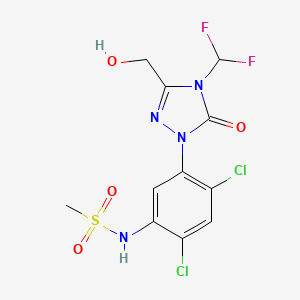
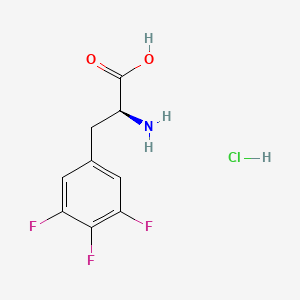
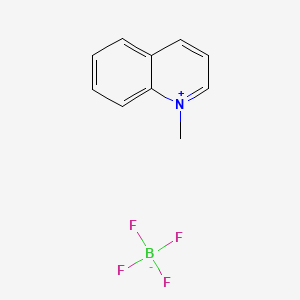
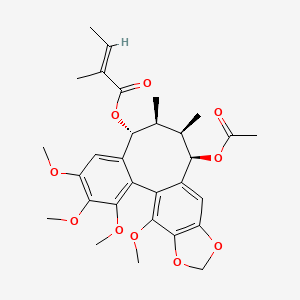

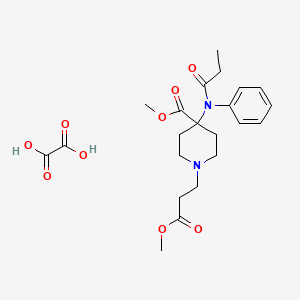
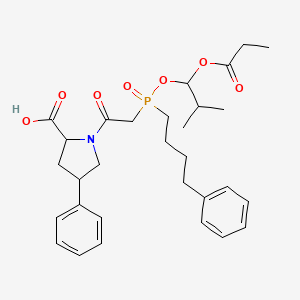
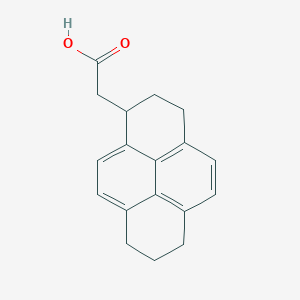
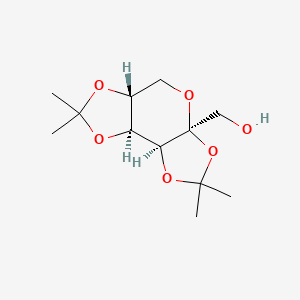
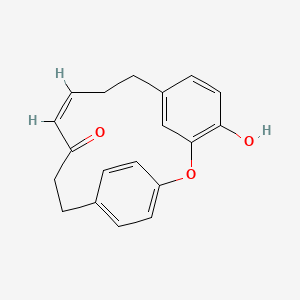
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
